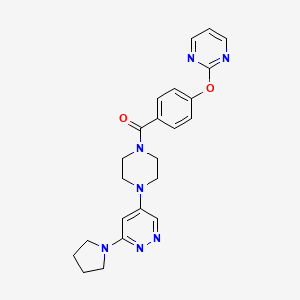

(4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of pyrimidine, pyridazine, and piperazine rings suggests that it may interact with various biological targets, making it a candidate for drug development.

Mécanisme D'action

Target of Action

Similar compounds with a pyrimidine moiety have been found to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to diverse types of biological and pharmaceutical activities .

Biochemical Pathways

Similar compounds have been found to exhibit anti-fibrotic activities . They have been shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Result of Action

Similar compounds have been found to exhibit better anti-fibrotic activities than some known drugs . They have been shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Action Environment

It’s worth noting that the storage conditions for similar compounds often require a dark place and an inert atmosphere .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:

-

Formation of the Pyrimidin-2-yloxyphenyl Intermediate

Reagents: Pyrimidine-2-ol, 4-bromophenol

Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C)

Reaction: Nucleophilic substitution to form the pyrimidin-2-yloxyphenyl intermediate.

-

Formation of the Pyridazin-4-ylpiperazine Intermediate

Reagents: 4-chloropyridazine, piperazine

Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux)

Reaction: Nucleophilic substitution to form the pyridazin-4-ylpiperazine intermediate.

-

Coupling of Intermediates

Reagents: Pyrimidin-2-yloxyphenyl intermediate, pyridazin-4-ylpiperazine intermediate

Conditions: Coupling agent (e.g., EDC), solvent (e.g., dichloromethane), temperature (e.g., room temperature)

Reaction: Formation of the final compound through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

Reagents: Oxidizing agents (e.g., KMnO4, H2O2)

Conditions: Varies depending on the desired oxidation state

Products: Oxidized derivatives of the compound

-

Reduction

Reagents: Reducing agents (e.g., NaBH4, LiAlH4)

Conditions: Solvent (e.g., ethanol), temperature (e.g., room temperature)

Products: Reduced derivatives of the compound

-

Substitution

Reagents: Nucleophiles or electrophiles (e.g., halides, amines)

Conditions: Solvent (e.g., DMF), temperature (e.g., 80°C)

Products: Substituted derivatives of the compound

Common Reagents and Conditions

Oxidizing Agents: KMnO4, H2O2

Reducing Agents: NaBH4, LiAlH4

Solvents: DMF, ethanol, dichloromethane

Temperatures: Room temperature to reflux conditions

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various enzymes and receptors. It could be used in studies to understand these interactions and to develop new biochemical assays.

Medicine

In medicine, the compound may serve as a lead compound for drug development. Its heterocyclic rings are common motifs in many pharmaceuticals, indicating potential therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in various industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-(Pyrimidin-2-yloxy)phenyl)(4-(pyridazin-4-yl)piperazin-1-yl)methanone

- (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(morpholin-4-yl)pyridazin-4-yl)piperazin-1-yl)methanone

- (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(piperidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone lies in its combination of heterocyclic rings, which may confer specific binding properties and biological activities not seen in similar compounds. The presence of the pyrrolidine ring, in particular, may enhance its interaction with certain biological targets, making it a promising candidate for further research and development.

Activité Biologique

The compound (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone , often referred to as a pyrimidine derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data regarding its biological effects, particularly focusing on its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N6O, and it features a complex structure that includes a pyrimidine moiety, a piperazine ring, and a pyridazine derivative. The presence of these heterocycles is significant as they are known to enhance the biological activity of compounds.

Biological Activity Overview

- Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrimidine derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like chloramphenicol .

- Anticancer Potential : The compound's structural components suggest potential anticancer activity. Heterocycles like pyrimidines and piperazines are frequently explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

- Anti-inflammatory Effects : Some derivatives have been evaluated for anti-inflammatory properties, showing promise in reducing inflammation markers in cell cultures and animal models. This activity is often linked to the modulation of cytokine levels and the inhibition of inflammatory pathways .

- Neuropharmacological Effects : The piperazine component is associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Research has indicated that piperazine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on a series of pyrimidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 12 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

- Cancer Cell Proliferation : In vitro assays involving human breast cancer cell lines (MCF-7) revealed that compounds with similar structures inhibited cell growth by over 50% at concentrations of 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer drug .

- Neuropharmacological Assessment : A behavioral study in mice indicated that administration of related piperazine derivatives led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential applications in treating anxiety disorders .

Propriétés

IUPAC Name |

(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O2/c31-22(18-4-6-20(7-5-18)32-23-24-8-3-9-25-23)30-14-12-28(13-15-30)19-16-21(27-26-17-19)29-10-1-2-11-29/h3-9,16-17H,1-2,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNHNYNLAWYMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.